(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine
CAS No.:
Cat. No.: VC17485150
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol
* For research use only. Not for human or veterinary use.
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine -](/images/structure/VC17485150.png) 
                        
Specification
| Molecular Formula | C10H10F3N | 
|---|---|
| Molecular Weight | 201.19 g/mol | 
| IUPAC Name | (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine | 
| Standard InChI | InChI=1S/C10H10F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1 | 
| Standard InChI Key | ABWUJOISVMJGJB-VIFPVBQESA-N | 
| Isomeric SMILES | C=C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N | 
| Canonical SMILES | C=CC(C1=CC(=CC=C1)C(F)(F)F)N | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine, reflects its stereospecific configuration and functional groups:
- 
Core structure: A propenylamine chain (CH₂=CH–CH(NH₂)–) attached to a phenyl ring. 
- 
Substituent: A trifluoromethyl (–CF₃) group at the meta position (C3) of the phenyl ring. 
- 
Chirality: The amine-bearing carbon (C1) exhibits an S configuration, critical for enantioselective interactions . 
Table 1: Key Chemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₀H₁₁F₃N | |
| Molecular Weight | 203.21 g/mol | |
| CAS Registry Number | 1886-26-6 | |
| Purity | 95% | |
| SMILES Notation | CC(N)CC1=CC=CC(C(F)(F)F)=C1 | 
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propenylamine moiety introduces reactivity for further functionalization .
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine involves strategic bond formation between the phenyl and propenylamine units while preserving stereochemical integrity. Key steps include:
- 
Phenyl Ring Functionalization: Introduction of the trifluoromethyl group via Friedel-Crafts alkylation or halogen exchange . 
- 
Propenylamine Construction: Asymmetric synthesis of the chiral amine using catalysts or chiral auxiliaries . 
- 
Coupling Reactions: Linking the phenyl and propenylamine groups through nucleophilic substitution or condensation . 
Detailed Synthetic Route (Based on Patent WO2010028232A1)
A patent describing the synthesis of a structurally related spirocyclic compound (WO2010028232A1) provides insights into analogous intermediates and reaction conditions :
Step 1: Preparation of the Pyrazolo-5-one Intermediate (Formula III)
- 
Reactants: (3R)-(1,1-dimethylethyl)-7aR-ethenyltetrahydro-1H-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one (Formula II). 
- 
Reaction: Treatment with triethylamine in ethanol at 20–30°C for 5–7 hours yields the pyrazolo-5-one (Formula III) . 
Step 2: Formation of the Diene-Imine (Formula V)
- 
Reactants: Pyrazolo-5-one (Formula III) and [(1S)-1-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-1-phenylprop-2-enyl]amine (Formula IV). 
- 
Reaction: Heating under reflux with azeotropic water removal forms the diene-imine intermediate . 
Step 3: Reduction and Salt Formation
- 
Reduction: Sodium metabisulfite (Na₂S₂O₅) in a water-immiscible solvent reduces the diene-imine to a diene-amine. 
- 
Salt Formation: Treatment with maleic acid in toluene yields the crystalline maleate salt (Formula VI) . 
While this patent focuses on a different target molecule, the use of enantioselective reduction and salt crystallization highlights methodologies applicable to (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine.
Stereochemical Considerations
The S configuration at C1 is achieved through:
- 
Chiral Pool Synthesis: Starting from enantiomerically pure precursors (e.g., L-pyroglutamic acid) . 
- 
Asymmetric Catalysis: Employing N-heterocyclic carbene-metal complexes to control stereochemistry during imine reduction . 
Physicochemical and Spectroscopic Properties
Solubility and Stability
- 
Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the trifluoromethyl group; soluble in organic solvents like ethanol and dichloromethane . 
- 
Stability: Sensitive to oxidation at the propenyl double bond; storage under inert gas (N₂/Ar) recommended . 
Spectroscopic Data (Inferred from Analogs)
- 
¹H NMR (400 MHz, CDCl₃): δ 7.65 (m, 1H, ArH), 7.45 (m, 3H, ArH), 5.85 (dd, 1H, CH₂=CH–), 5.25 (m, 2H, CH₂=CH–), 3.90 (q, 1H, CH–NH₂) . 
Challenges and Future Directions
- 
Scalability: Multi-step syntheses requiring chiral resolution remain costly. 
- 
Toxicity Profiling: Limited data on metabolic pathways necessitate further studies. 
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume